Allosteric Site 2 Binding Differentiates SHP504 from Site 1 Inhibitors
SHP504 binds to the 'latch' allosteric site 2 at the N-SH2/PTP domain interface, a binding pocket distinct from the tunnel-like site 1 targeted by inhibitors such as SHP099 [1]. Crystallographic data (PDB: 6BMV) confirm this unique binding pose, which stabilizes the inactive, closed conformation of SHP2 [1]. In contrast, SHP099 binds at the confluence of three SHP2 domains (N-SH2, C-SH2, and PTP) [2]. This difference in binding site translates to distinct mechanistic and pharmacological profiles.
| Evidence Dimension | Allosteric binding site |
|---|---|
| Target Compound Data | Site 2 (N-SH2/PTP interface) |
| Comparator Or Baseline | SHP099: Site 1 (tunnel-like pocket) |
| Quantified Difference | Distinct binding pockets with different structural consequences |
| Conditions | X-ray crystallography (PDB: 6BMV for SHP504; PDB: 5EHP for SHP099) |
Why This Matters
Researchers investigating the 'latch' site 2 or requiring dual allosteric inhibition with a site 1 inhibitor must use SHP504; site 1 inhibitors cannot substitute.
- [1] Fodor M, Price E, Wang P, et al. Dual Allosteric Inhibition of SHP2 Phosphatase. ACS Chem Biol. 2018;13(3):647-656. View Source
- [2] Garcia Fortanet J, Chen CH, Chen YN, et al. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. J Med Chem. 2016;59(17):7773-7782. View Source
